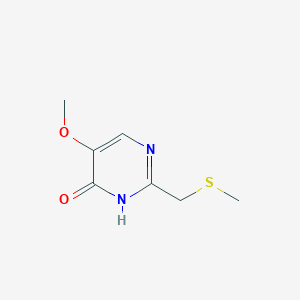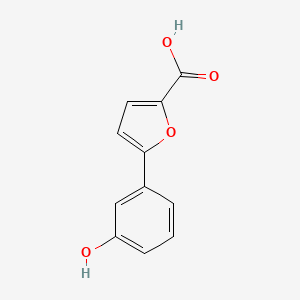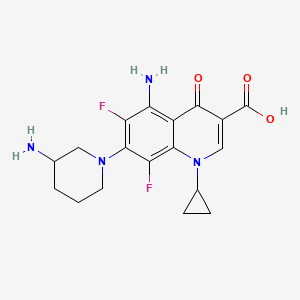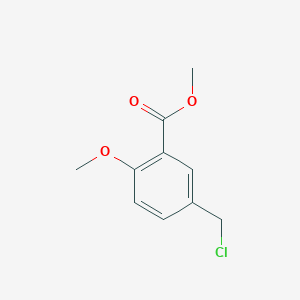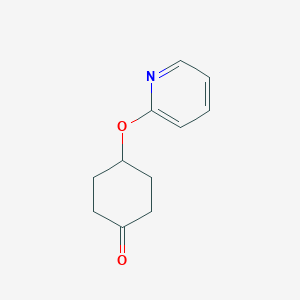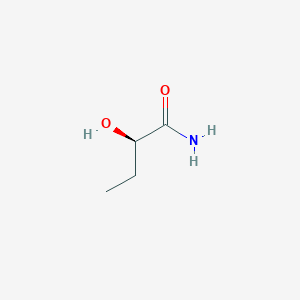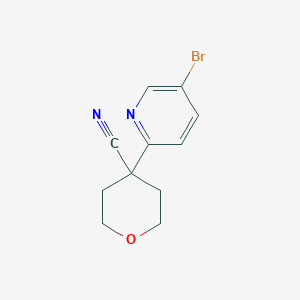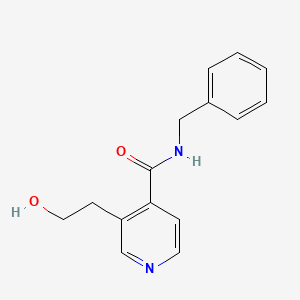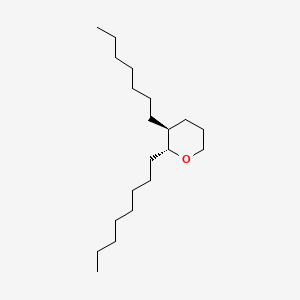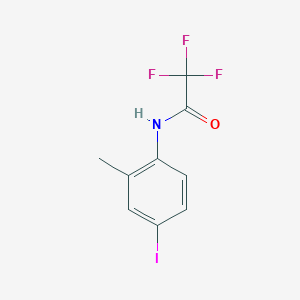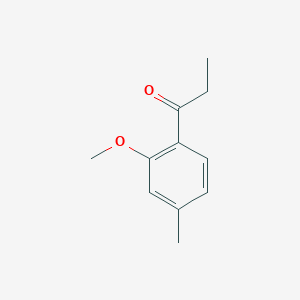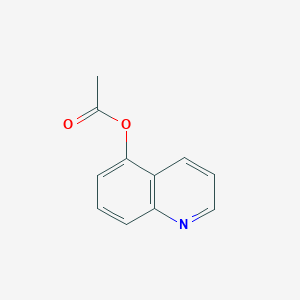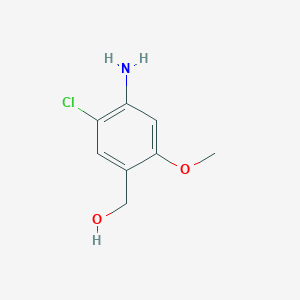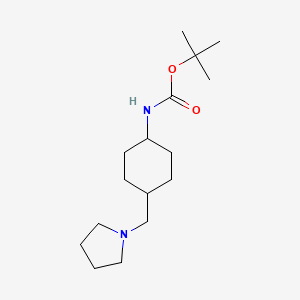
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is a synthetic organic compound with the molecular formula C16H30N2O2 It is characterized by a tert-butyl group, a trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(pyrrolidin-1-ylmethyl)cyclohexylamine with tert-butyl chloroformate. The reaction is carried out in an organic solvent such as acetonitrile, under controlled temperature conditions, usually around 85°C. The process involves the dropwise addition of pyrrolidine to the reaction mixture, followed by heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent product quality. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl trans-4-(pyrrolidin-1-ylmethyl)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound’s carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of acetylcholinesterase or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate
- Tert-butyl trans-4-(aminomethyl)cyclohexylcarbamate
- Tert-butyl trans-4-(methyl)cyclohexylcarbamate
Uniqueness
Tert-butyl (trans-4-(pyrrolidin-1-ylmethyl)cyclohexyl)carbamate is unique due to the presence of the pyrrolidine ring, which enhances its binding affinity and specificity for certain molecular targets.
Properties
CAS No. |
1356953-45-1 |
|---|---|
Molecular Formula |
C16H30N2O2 |
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl N-[4-(pyrrolidin-1-ylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-8-6-13(7-9-14)12-18-10-4-5-11-18/h13-14H,4-12H2,1-3H3,(H,17,19) |
InChI Key |
MSEQZQUQJNSYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


